2-(4-Aminophenoxy)-n,n-dimethylacetamide

Description

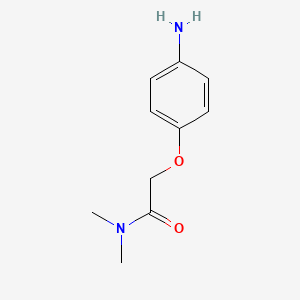

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAMTSBFXRCKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284389 | |

| Record name | 2-(4-aminophenoxy)-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-84-7 | |

| Record name | NSC37059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-aminophenoxy)-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Precursor Design for 2 4 Aminophenoxy N,n Dimethylacetamide

Approaches to Constructing the 4-Aminophenoxy Core

The formation of the 4-aminophenoxy central structure is a critical phase in the synthesis of the target compound. The two principal methods employed are nucleophilic aromatic substitution and the reduction of a nitroaromatic precursor.

Nucleophilic Aromatic Substitution Reactions (e.g., Williamson Ether Condensation Analogues)

A primary route to the 4-aminophenoxy ether linkage is through a nucleophilic aromatic substitution, most commonly a Williamson ether synthesis analogue. This method involves the reaction of 4-aminophenol (B1666318) with an appropriately substituted chloroacetamide derivative.

In this reaction, 4-aminophenol acts as the nucleophile. The phenolic hydroxyl group is typically deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide (B78521), to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride leaving group to form the desired ether bond. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the substitution. A challenge in this approach is the potential for N-alkylation of the amino group, which can be mitigated by careful selection of the base and reaction conditions.

Catalytic Reduction of Nitroaromatic Precursors

An alternative and often preferred strategy involves the catalytic reduction of a nitroaromatic precursor, namely 2-(4-nitrophenoxy)-N,N-dimethylacetamide. This method circumvents the issue of competitive N-alkylation associated with using 4-aminophenol directly.

This two-step process begins with the etherification of 4-nitrophenol (B140041) with 2-chloro-N,N-dimethylacetamide, which proceeds readily due to the electron-withdrawing nature of the nitro group enhancing the acidity of the phenolic proton and activating the aromatic ring towards nucleophilic attack. Following the formation of the nitro-ether intermediate, the nitro group is reduced to the primary amine. This reduction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Other reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite (B78146) can also be employed. This route often provides higher yields and cleaner products due to the chemoselectivity of the reduction step.

Formation of the N,N-Dimethylacetamide Moiety

Alternatively, the N,N-dimethylacetamide moiety can be incorporated by using 2-chloro-N,N-dimethylacetamide as a building block, as described in the Williamson ether synthesis approach (Section 2.1.1). The preparation of 2-chloro-N,N-dimethylacetamide itself is straightforward, typically involving the reaction of chloroacetyl chloride with dimethylamine (B145610).

Convergent and Stepwise Synthesis of the Target Compound

The synthesis of 2-(4-Aminophenoxy)-N,N-dimethylacetamide can be designed in either a convergent or a stepwise (linear) fashion.

A stepwise synthesis typically involves the initial formation of the ether linkage, followed by functional group interconversion. An example is the etherification of 4-nitrophenol with 2-chloro-N,N-dimethylacetamide, followed by the reduction of the nitro group.

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, base, temperature, and catalyst.

For the Williamson ether synthesis, the selection of the base is crucial to favor O-alkylation over N-alkylation. The use of a milder base like potassium carbonate is often preferred. In the catalytic reduction of the nitro group, the choice of catalyst and solvent can significantly impact the reaction rate and selectivity. For instance, palladium on carbon is a highly effective and commonly used catalyst for this transformation.

The following table summarizes key reaction parameters and their typical ranges for the primary synthetic steps, based on analogous reactions reported in the literature.

| Reaction Step | Parameter | Typical Conditions | Effect on Yield and Selectivity |

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, NaOH | Stronger bases can increase the rate but may lead to side reactions like N-alkylation. |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are generally preferred as they solvate the cation, leaving a more reactive nucleophile. | |

| Temperature | 25-100 °C | Higher temperatures can increase the reaction rate but may also promote side reactions. | |

| Catalytic Hydrogenation | Catalyst | Pd/C, PtO₂, Raney Ni | The choice of catalyst can influence reaction time and selectivity. Pd/C is often a good balance of activity and cost. |

| Hydrogen Pressure | 1-5 atm | Higher pressure can accelerate the reaction but requires specialized equipment. | |

| Solvent | Ethanol, Methanol, Ethyl Acetate | The solvent should be chosen to dissolve the substrate and not interfere with the catalyst. | |

| Amidation | Coupling Agent | DCC, EDC, SOCl₂ | The choice of activating agent depends on the scale and desired purity of the product. |

| Base | Triethylamine, DIPEA | An organic base is often used to neutralize the acid formed during the reaction. | |

| Temperature | 0-25 °C | Amidation reactions are often run at cooler temperatures to minimize side reactions. |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields of the desired product with excellent purity.

Advanced Spectroscopic and Structural Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(4-Aminophenoxy)-n,n-dimethylacetamide would display characteristic absorption bands corresponding to its primary amine, ether, and tertiary amide functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3250 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3000 - 2850 | C-H Stretching | Aromatic & Aliphatic |

| 1670 - 1630 | C=O Stretching (Amide I band) | Tertiary Amide (-CON(CH₃)₂) |

| 1620 - 1580 | N-H Bending | Primary Amine (-NH₂) |

| 1500 - 1400 | C=C Stretching | Aromatic Ring |

| 1260 - 1200 | C-O-C Asymmetric Stretching | Aryl Ether |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's empirical formula and assess its purity. For this compound (C₁₀H₁₄N₂O₂), the molecular weight is 194.23 g/mol . scbt.comchemicalbook.com

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 61.84% |

| Hydrogen | H | 1.008 | 14.112 | 7.27% |

| Nitrogen | N | 14.007 | 28.014 | 14.43% |

Experimental results that closely match these theoretical values would confirm the elemental composition and high purity of the synthesized compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular identity and provides insights into its structural components.

The molecular formula of this compound is C₁₀H₁₄N₂O₂. This corresponds to a molecular weight of approximately 194.23 g/mol nih.govchemicalbook.com. In mass spectrometry, this is typically observed as the molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ or other adducts.

Molecular Weight Determination

The determination of the molecular weight of this compound is a primary application of mass spectrometry. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. The predicted monoisotopic mass of the neutral molecule is 194.10553 Da uni.lu.

In a typical ESI mass spectrum, the compound is expected to be observed as various adducts. The table below lists the predicted mass-to-charge ratios (m/z) for several common adducts of this compound uni.lu. The protonated molecule, [M+H]⁺, with a predicted m/z of 195.11281, is often the most abundant ion in positive ion mode ESI-MS uni.lu.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.11281 |

| [M+Na]⁺ | 217.09475 |

| [M+NH₄]⁺ | 212.13935 |

| [M+K]⁺ | 233.06869 |

| [M-H]⁻ | 193.09825 |

Fragmentation Analysis

Key potential fragmentation pathways include:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for ethers. Cleavage could occur on either side of the oxygen atom.

Fragmentation yielding the 4-aminophenoxy radical cation would result in a fragment at m/z 108.

Cleavage leading to the formation of a dimethylacetamide-containing fragment.

Fragmentation of the acetamide side chain: The amide bond can also be a site of cleavage.

Loss of the dimethylamino group (-N(CH₃)₂) could result in a significant fragment.

Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation of amides.

Cleavage within the aromatic ring system: While generally more stable, fragmentation of the benzene ring can occur at higher collision energies.

A plausible fragmentation pattern would involve the initial cleavage of the ether bond, being one of the weaker bonds in the structure. The subsequent fragmentation of the resulting ions would lead to a series of smaller fragments.

The following table outlines the potential major fragment ions that could be observed in a tandem mass spectrometry (MS/MS) experiment of this compound.

| Proposed Fragment Ion (m/z) | Possible Structure/Origin |

|---|---|

| 108 | [H₂N-C₆H₄-O]⁺ (from cleavage of the ether bond) |

| 86 | [O=C-CH₂-N(CH₃)₂]⁺ (from cleavage of the ether bond) |

| 72 | [CH₂=N(CH₃)₂]⁺ (from cleavage of the amide group) |

| 44 | [C₂H₆N]⁺ (dimethylaminomethylidene ion) |

This detailed analysis, combining predicted molecular weight data with theoretical fragmentation patterns, provides a comprehensive understanding of the mass spectrometric behavior of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aryl Amine Moiety

The primary aromatic amine group is a key site of reactivity, characterized by its nucleophilic nature and its ability to form imine derivatives.

The aryl amine function in 2-(4-Aminophenoxy)-n,n-dimethylacetamide confers nucleophilic properties upon the molecule. The nitrogen atom possesses a lone pair of electrons that can participate in reactions with electrophiles. The nucleophilicity of amines generally correlates with their basicity; stronger bases are typically stronger nucleophiles. researchgate.net For aromatic amines, the nucleophilicity is attenuated compared to aliphatic amines because the nitrogen lone pair is delocalized into the aromatic pi-system.

Protonation of the amine occurs in acidic media, forming an anilinium salt. The extent of protonation is dependent on the pH of the solution and the pKa of the amine. youtube.comyoutube.com At a pH below the pKa, the protonated form will predominate, rendering the amine non-nucleophilic.

Table 1: General Trends in Amine Nucleophilicity

| Amine Type | General Nucleophilicity Trend | Influencing Factors |

|---|---|---|

| Primary Aliphatic | High | Alkyl groups are electron-donating, increasing electron density on nitrogen. |

| Secondary Aliphatic | Higher than primary | Increased electron donation from two alkyl groups. |

| Tertiary Aliphatic | Lower than secondary (in protic solvents) | Steric hindrance can impede reactivity. |

This table presents generalized trends in amine nucleophilicity for comparative purposes.

A characteristic reaction of primary amines, including the aryl amine of this compound, is the condensation with aldehydes or ketones to form Schiff bases (or imines). researchgate.netnih.govderpharmachemica.comacta.co.in This reaction typically proceeds under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. derpharmachemica.comacta.co.in

Studies on related 4-aminophenol (B1666318) and 4-aminophenazone derivatives have demonstrated their facile conversion to a wide range of Schiff bases upon reaction with various substituted aldehydes. researchgate.netnih.gov For example, 4-aminophenol derivatives have been condensed with aldehydes such as 4-N,N-dimethylaminobenzaldehyde and 3-nitrobenzaldehyde (B41214) to yield the corresponding imines. nih.gov The formation of the azomethine (C=N) bond is confirmed by spectroscopic methods, such as the appearance of a characteristic stretching frequency in the IR spectrum around 1600-1650 cm⁻¹. derpharmachemica.comacta.co.in

Table 2: Examples of Schiff Base Synthesis with Related Amines

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Aminophenol | 4-N,N-Dimethylaminobenzaldehyde | Not specified | Schiff Base | nih.gov |

| 4-Aminophenazone | Substituted Benzaldehydes | Not specified | Schiff Base | researchgate.net |

| 4,4'-Methylenedianiline | Benzaldehyde | Not specified | Di-Schiff Base | derpharmachemica.com |

This table illustrates the general conditions for Schiff base formation with structurally related primary aromatic amines.

Reactivity of the Amide Functional Group

The N,N-dimethylacetamide moiety is generally stable, but can undergo reaction under specific conditions.

The hydrolysis of the amide bond in this compound to yield 2-(4-aminophenoxy)acetic acid and dimethylamine (B145610) requires harsh reaction conditions. youtube.comkhanacademy.org N,N-disubstituted amides, such as N,N-dimethylacetamide (DMAc), are known to be significantly more resistant to hydrolysis than primary or secondary amides.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide can be hydrolyzed. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comkhanacademy.org This is followed by the formation of a tetrahedral intermediate and subsequent elimination of dimethylamine. The released dimethylamine is protonated under the acidic conditions to form a dimethylammonium salt. youtube.com

Base-Catalyzed Hydrolysis: Tertiary amides like DMAc are notably resistant to hydrolysis under basic conditions. wikipedia.org The direct attack of a hydroxide (B78521) ion on the electron-rich carbonyl carbon is disfavored. Furthermore, the lack of an N-H proton prevents the formation of an N-deprotonated intermediate that could facilitate the breakdown of the tetrahedral intermediate. While hydrolysis is possible under very forcing conditions (e.g., high concentrations of strong base and high temperatures), it is generally not a facile process. youtube.com It is also worth noting that the ether linkage in the molecule could potentially be cleaved under harsh acidic conditions, although the amide hydrolysis is expected to be the more pertinent reaction under moderately strong acid.

N-alkylation or N-acylation of the tertiary amide nitrogen in this compound is generally not a feasible reaction. The lone pair of electrons on the nitrogen atom is significantly delocalized by resonance with the adjacent carbonyl group. This resonance stabilization greatly reduces the nucleophilicity of the nitrogen atom, making it a very poor nucleophile for alkylation or acylation reactions.

While N-alkylation of primary and secondary amides can be achieved under strongly basic conditions (e.g., using NaH) to deprotonate the nitrogen first, this is not possible for a tertiary amide which lacks a proton on the nitrogen. There are specialized methods for the N-dealkylation of tertiary amines and amides, which are often challenging reactions. nih.gov The reverse reaction, N-alkylation of a tertiary amide, is even less common and would require highly reactive electrophiles and specific catalytic systems not typically encountered in standard organic synthesis.

Mechanistic Pathways of Key Transformations Involving the Compound and Related Dimethylacetamides

While the primary functional groups of this compound exhibit predictable reactivity, the broader context of its use, particularly as a solvent or in complex reaction mixtures, can lead to unexpected transformations. A notable example is the oxidation of N,N-dimethylacetamide (DMAc), a solvent structurally related to the amide portion of the title compound.

A detailed investigation revealed that DMAc, when subjected to oxidation (e.g., by air exposure over time or by oxidizing agents), can generate oxidized species that act as a source of formaldehyde (B43269). rsc.orgresearchgate.netrsc.org This process can lead to the formation of impurities when DMAc is used as a solvent in pharmaceutical manufacturing. rsc.org

The proposed mechanism for this transformation involves the following key steps:

Radical Initiation: The process is believed to start with the formation of a radical species from DMAc.

Oxidative N-demethylation: One of the N-methyl groups is oxidatively removed, leading to the formation of N-methylacetamide (NMA) as a key intermediate. rsc.org The presence of NMA has been identified as a marker for DMAc degradation. researchgate.netrsc.org

Formation of Hemiaminal Precursors: Further oxidation can lead to the formation of species like N-(hydroxymethyl)-N-methylacetamide, which can then act as a formaldehyde equivalent. researchgate.netmdpi.com

Reaction with Substrates: These formaldehyde equivalents can then react with other molecules in the reaction mixture, leading to unintended byproducts. For instance, in the synthesis of the antibiotic ceftolozane, a hemiaminal impurity was formed through this pathway. rsc.org

This example underscores the importance of considering the stability and potential side reactions of even seemingly inert parts of a molecule or solvent, especially in the context of pharmaceutical synthesis and analysis where impurity profiling is critical.

Derivatization and Analog Development for Specialized Research Applications

Synthesis of Substituted Aryl Ether Amide Analogues

The synthesis of substituted aryl ether amide analogues of 2-(4-Aminophenoxy)-n,n-dimethylacetamide allows for systematic investigation into structure-activity relationships. Analogues can be generated by modifying either the phenoxy ring or the acetamide moiety.

One common strategy involves the Williamson ether synthesis, where a substituted 4-aminophenol (B1666318) is reacted with 2-chloro-N,N-dimethylacetamide. By starting with various substituted 4-aminophenols (e.g., with alkyl, halogen, or nitro groups on the aromatic ring), a library of analogues with diverse electronic and steric properties can be created. A related approach involves the condensation of an (N-acetyl)aminophenol with a halonitrobenzene, followed by reduction of the nitro group and hydrolysis of the acetyl group, which can be adapted to produce a range of substituted bis(aminophenyl) ethers google.com.

Alternatively, modifications can be introduced at the acetamide portion. For instance, new para-aminophenol derivatives containing fragments of different carboxylic acids have been synthesized as analogues of paracetamol, demonstrating the feasibility of altering the acyl group attached to the amino moiety nih.gov. While the core structure in this case is different, the synthetic principles for creating diverse amide functionalities are transferable. The synthesis of N-phenylacetamide analogues from hydroxyphenylacetic acid further illustrates the modularity of this chemical space researchgate.net.

Table 1: Potential Synthetic Routes for Analogues of this compound

| Synthetic Strategy | Starting Materials | Potential Analogues | Key Reaction Type |

|---|---|---|---|

| Phenoxy Ring Modification | Substituted 4-aminophenol, 2-chloro-N,N-dimethylacetamide | Analogues with substituents on the phenyl ring | Williamson Ether Synthesis |

| Amide Group Modification | 4-Aminophenol, Substituted 2-chloro-N,N-dialkylacetamide | Analogues with different N-alkyl groups on the amide | Nucleophilic Substitution |

| Multi-step Synthesis | (N-acetyl)p-aminophenol, Substituted halonitrobenzene | Complex diaryl ether structures | Condensation, Hydrogenation, Hydrolysis |

Functionalization of the Amino Group for Polymerization or Ligand Formation

The primary aromatic amine of this compound is a key functional handle for polymerization and ligand synthesis. Aromatic amines are well-established monomers for producing a variety of functional polymers, such as polyamides and poly(amide-amine)s mdpi.com.

For polymerization, the amino group can react with diacyl chlorides, dicarboxylic acids, or other bifunctional monomers to form polyamide chains . The presence of the flexible ether linkage and the polar amide side group in the monomer can impart unique properties to the resulting polymer, such as improved solubility and specific thermal characteristics. Electrochemical polymerization is another viable method, where oxidative coupling of the aromatic amine units can generate electroactive polymer films directly on an electrode surface mdpi.comdatapdf.com. Such polymers are of interest for applications in electrochromic devices and sensors mdpi.com. Living polymerization methods have also been developed for aromatic amides, allowing for precise control over molecular weight and the synthesis of block copolymers researchgate.net.

In the context of ligand formation, the amino group can be readily derivatized to coordinate with metal ions or to act as a building block in the synthesis of more complex ligands. For example, it can be acylated with various carboxylic acids to introduce new functionalities or can undergo reductive amination with aldehydes and ketones.

Table 2: Polymerization Approaches Utilizing the Aromatic Amine Functionality

| Polymerization Method | Co-monomer/Initiator | Resulting Polymer Type | Potential Applications |

|---|---|---|---|

| Condensation Polymerization | Diacyl chlorides, Dicarboxylic acids | Polyamide | High-performance plastics, Fibers |

| Electrochemical Polymerization | Electrochemical oxidation | Poly(amide-amine) film | Electrochromic devices, Sensors |

| Living Polycondensation | Chlorophosphonium iodide reagents | Poly(benzamide)s with controlled MW | Precisely engineered materials |

Modifications to the Amide Linkage for Tunable Properties

The N,N-dimethylamide group, while generally stable, can undergo chemical transformations that allow for the tuning of the molecule's properties. N,N-dimethylacetamide (DMAc) itself can serve as a versatile reagent, delivering various molecular fragments under specific reaction conditions nih.govmdpi.comdntb.gov.ua. This reactivity implies that the amide bond in this compound is not entirely inert and can be a target for modification.

For instance, the amide bond can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-aminophenoxy)acetic acid. This acid can then be re-functionalized with different amines to create a new series of amides with altered steric and electronic properties, potentially affecting solubility, binding affinity, or other biological activities.

Furthermore, the amide group can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding amine, 2-(4-aminophenoxy)-N,N-dimethylethanamine. This transformation significantly alters the polarity, basicity, and hydrogen bonding capabilities of the molecule, providing a route to a different class of compounds. The reactivity of DMAc in transamidation reactions, where it serves as a source of the dimethylamine (B145610) group, also suggests that the amide linkage could be susceptible to exchange reactions under certain catalytic conditions nih.gov.

Creation of Fluorescent Probes or Labels Based on the Core Structure

The anilino-type structure of this compound makes it an excellent candidate for the development of fluorescent probes and labels. The core principle behind many aniline-based fluorescent probes is photoinduced electron transfer (PeT) researchgate.net. In a typical design, the aniline (B41778) nitrogen acts as an electron donor that quenches the fluorescence of an attached fluorophore. Upon protonation of the amino group or its engagement in a specific chemical reaction, the electron-donating ability of the nitrogen is suppressed, the PeT process is inhibited, and fluorescence is restored or "turned on" researchgate.netnih.gov.

To create a fluorescent probe, the primary amino group of this compound can be covalently linked to a suitable fluorophore, such as a BODIPY, cyanostilbene, or benzothiadiazole derivative researchgate.netlightpublishing.cnacs.org. The choice of fluorophore allows for tuning of the excitation and emission wavelengths. Such probes could be designed to respond to changes in pH, the presence of specific analytes, or enzymatic activity nih.gov. For example, a probe based on this structure could be developed for the sensitive detection of acidic conditions in cellular compartments researchgate.net. The synthesis would typically involve a condensation reaction between the amino group of the core structure and an activated carboxylic acid or sulfonyl chloride derivative of the chosen fluorophore.

Table 3: Components for Designing a Fluorescent Probe

| Component | Function | Example Moieties |

|---|---|---|

| Core Structure | Signaling Unit (PeT Donor) | This compound |

| Fluorophore | Emitting Unit | BODIPY, Cyanostilbene, Rhodamine, Benzothiadiazole |

| Linker | Covalently connects core and fluorophore | Amide, Sulfonamide |

Potential Research Applications Beyond Materials Science

Role as a Chemical Intermediate in Complex Organic Synthesis

The compound "2-(4-Aminophenoxy)-n,n-dimethylacetamide" serves as a valuable building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an acetamide group, allows for a variety of chemical transformations. The aromatic amine can undergo reactions such as diazotization, acylation, and alkylation to introduce new functional groups.

The dimethylacetamide portion of the molecule can also be involved in various synthetic strategies. For instance, N,N-dimethylacetamide (a related compound) is known to act as a multipurpose reagent, providing atoms for the synthesis of a variety of compounds under different experimental conditions chemicalbook.comnih.govresearchgate.netnih.govmdpi.com. This suggests that the dimethylacetamide moiety in the target molecule could potentially participate in similar transformations, such as cyclization, halogenation, and alkylation reactions, thereby increasing the structural diversity of the resulting products chemicalbook.com.

The phenoxy acetamide scaffold is a significant pharmacophore with recognized biological activities, and various derivatives have been explored for therapeutic applications nih.govfrontiersin.orgnih.govresearchgate.net. The structural modification at different positions of this basic molecule can enhance its pharmacological characteristics nih.gov. Therefore, "this compound" can be a key starting material for the synthesis of novel pharmaceutical candidates.

Investigations in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects wikipedia.orgfiveable.me. The structure of "this compound" contains several features that make it an interesting candidate for studies in host-guest chemistry.

The aromatic ring and the dimethylamide group can participate in π-π stacking and hydrogen bonding interactions, respectively. These interactions are crucial for the formation of stable host-guest complexes mdpi.com. The aminophenoxy group can also engage in hydrogen bonding, further contributing to the binding affinity and selectivity of potential host-guest systems.

The principles of molecular complementarity, where host and guest molecules have matching sizes, shapes, and chemical functionalities, are central to successful host-guest binding fiveable.me. The specific geometry and electronic properties of "this compound" could allow it to act as a guest molecule, fitting into the cavity of a larger host molecule like a cyclodextrin, calixarene, or cucurbituril fiveable.menih.govthno.org. Such host-guest complexes have potential applications in drug delivery, catalysis, and sensing fiveable.methno.org.

Explorations in Coordination Chemistry as a Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The compound "this compound" possesses multiple potential coordination sites, including the nitrogen atom of the amino group, the oxygen atom of the phenoxy group, and the carbonyl oxygen of the acetamide group. This makes it a potential multidentate ligand capable of forming stable complexes with various metal ions.

Phenoxy-amido ligands have been shown to stabilize organo-rare-earth metal amido complexes nih.gov. Similarly, ligands containing both phenoxy and amidinate groups have been used to synthesize rare-earth metal complexes that are active in ring-opening polymerization researchgate.net. These examples highlight the potential of the phenoxy and amide functionalities in "this compound" to coordinate with metal centers.

The coordination of this ligand to metal ions could lead to the formation of complexes with interesting magnetic, electronic, and catalytic properties mdpi.comsfu.ca. For instance, metal amides are a class of coordination compounds with diverse applications wikipedia.org. The specific arrangement of the donor atoms in "this compound" could lead to the formation of chelate rings upon coordination, enhancing the stability of the resulting metal complexes. The study of these coordination complexes could open up new avenues for the development of catalysts, sensors, and functional materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-aminophenoxy)-N,N-dimethylacetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, using a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylacetamide (DMAc) can enhance nucleophilic substitution between the phenoxy precursor and dimethylacetamide derivatives. Post-synthesis purification via column chromatography or recrystallization improves purity . Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, dimethylacetamide protons at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₃N₂O₂, MW 209.23) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch of primary amine) .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

- Methodological Answer : Conduct solubility tests in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy to quantify saturation points. Stability studies under varying pH (1–13) and temperatures (4–60°C) over 24–72 hours, analyzed via HPLC, identify degradation products. For example, acidic conditions may hydrolyze the amide bond, forming 4-aminophenol derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Researchers should:

- Validate purity : Use HPLC-MS to rule out confounding impurities (>98% purity threshold) .

- Standardize assays : Replicate studies under identical conditions (e.g., MIC testing against S. aureus ATCC 25923).

- Explore structure-activity relationships (SAR) : Modify substituents (e.g., fluorination at the phenyl ring) to isolate active pharmacophores .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of target proteins (e.g., kinases, enzymes). Key steps:

- Ligand preparation : Optimize 3D structure with Gaussian09 using DFT (B3LYP/6-31G* basis set).

- Binding affinity analysis : Identify hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., Asp86 in E. coli FabH enzyme) .

Q. What experimental designs are suitable for studying the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) at 25–600°C (10°C/min) under nitrogen quantifies weight loss events. Coupled with gas chromatography-mass spectrometry (GC-MS), this identifies volatile decomposition products (e.g., CO₂ from decarboxylation). Differential scanning calorimetry (DSC) detects phase transitions, critical for formulating solid dispersions .

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer : Calibrate instruments using certified reference standards (e.g., USP-grade acetaminophen). Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. For contested IR peaks, employ attenuated total reflectance (ATR)-FTIR to minimize solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.